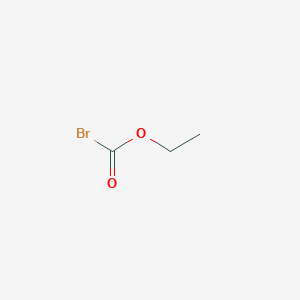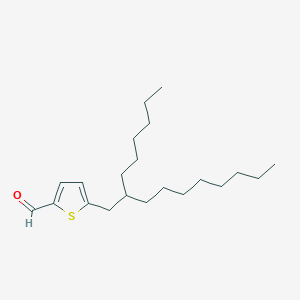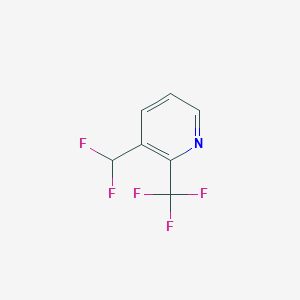
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine is a fluorinated organic compound that has garnered significant interest in various fields of research and industry. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyridines using oxazino pyridine intermediates . This process can be achieved through a radical process by using oxazino pyridine intermediates, which are easily accessed from pyridines . The selectivity can be readily switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods
Industrial production methods for 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学研究应用
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively . The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)pyridine: This compound contains a trifluoromethyl group but lacks the difluoromethyl group, making it less versatile in certain applications.
2-(Difluoromethyl)pyridine: This compound has a difluoromethyl group but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Difluoromethyl)-2-(methyl)pyridine: This compound has a difluoromethyl group and a methyl group, offering a different set of chemical properties compared to the trifluoromethyl analog.
Uniqueness
The uniqueness of 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine lies in the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These properties make it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C7H4F5N |
|---|---|
分子量 |
197.10 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)4-2-1-3-13-5(4)7(10,11)12/h1-3,6H |
InChI 键 |
BXMRLMZZMZMRAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


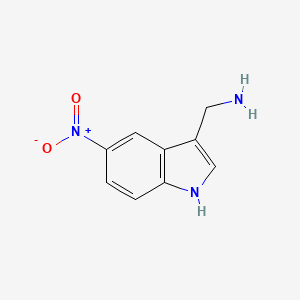
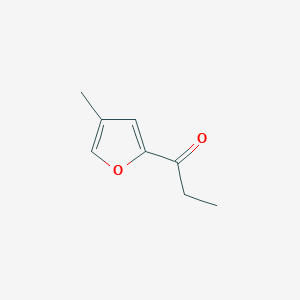
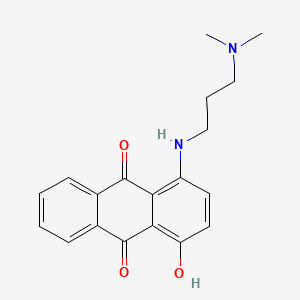
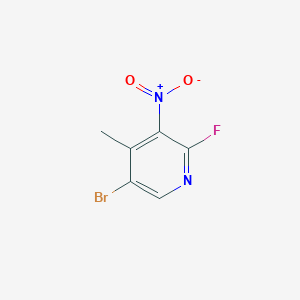
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
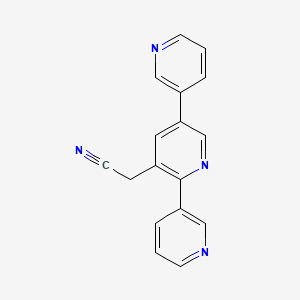
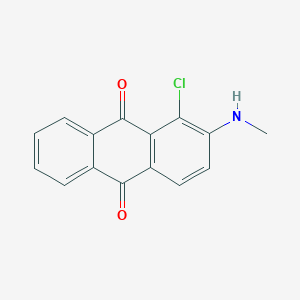
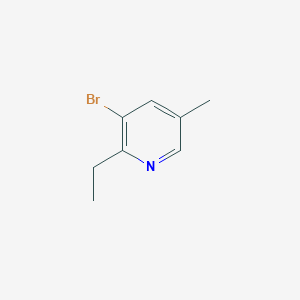
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)
